![molecular formula C18H17N7O2S3 B2649566 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851124-67-9](/img/structure/B2649566.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N7O2S3 and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a hybrid molecule that incorporates both a thiadiazole and a pyrazolo[3,4-d]pyrimidine moiety. This combination suggests potential for diverse biological activities due to the known pharmacological properties of both structural components.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, derivatives of thiadiazole have demonstrated promising results in inhibiting the growth of pathogens due to their ability to disrupt microbial cell functions .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
51m | Xanthomonas oryzae | 100 μg/mL (30% inhibition) |
51m | Rhizoctonia solani | Not specified |
Acetazolamide | Mycobacterium smegmatis | 12 μg/mL (control) |
Anticancer Activity
The incorporation of the pyrazolo[3,4-d]pyrimidine structure has been linked to anticancer effects. Studies have reported that compounds with this scaffold can inhibit cancer cell proliferation in various cancer lines. For example, certain thiadiazole derivatives have shown enhanced activity against breast cancer cell lines compared to standard treatments like cisplatin .
Table 2: Anticancer Activity of Thiadiazole-Pyrazolo Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
51m | MDA-MB-231 | 3.3 |
Control | Cisplatin | 5.0 |
Anti-inflammatory and Anticonvulsant Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory and anticonvulsant activities. The mechanism often involves modulation of neurotransmitter systems and inflammatory pathways. Research has indicated that certain thiadiazoles can reduce seizure activity in animal models, suggesting their potential as anticonvulsant agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups in the thiadiazole and pyrazolo moieties significantly influences their pharmacological profiles:
- Substituents on the thiadiazole ring : The ethylthio group enhances nucleophilicity and may improve interactions with biological targets.
- Pyrazolo ring modifications : Alterations in substituents on the pyrazolo ring can lead to increased potency against specific cancer cell lines and pathogens .
Case Studies
- Antimicrobial Efficacy Study : A comparative study evaluated various thiadiazole derivatives against common bacterial strains. The compound containing the ethylthio group exhibited superior antimicrobial activity compared to its unsubstituted analogs.
- Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that the target compound inhibited cell growth significantly more than traditional chemotherapeutics.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and pyrazolo-pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can effectively inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria . The thioacetamide linkage enhances the compound's solubility and bioavailability, further contributing to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents on the thiadiazole and pyrazolo-pyrimidine rings can lead to improved cytotoxicity against cancer cell lines . For example, certain derivatives have demonstrated potent activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have reported that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX). These effects are comparable to established anti-inflammatory drugs like Celecoxib .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S3/c1-3-28-18-24-23-17(30-18)20-13(26)9-29-16-21-14-12(15(27)22-16)8-19-25(14)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,20,23,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULQKKPKDFRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.